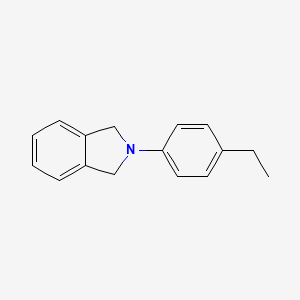![molecular formula C30H38N2O4 B15027526 1,4-Bis{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine](/img/structure/B15027526.png)
1,4-Bis{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE is a complex organic compound with a unique structure that includes piperazine, benzyloxy, and butynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of piperazine with 4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl bromide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated intermediates, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINEDIIUM: A related compound with similar structural features.
1,4-DIMETHYLBENZENE: Shares some structural similarities but differs in functional groups.
Uniqueness
1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE is unique due to its combination of piperazine, benzyloxy, and butynyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C30H38N2O4 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
1,4-bis[4-(2-phenylmethoxyethoxy)but-2-ynyl]piperazine |
InChI |
InChI=1S/C30H38N2O4/c1-3-11-29(12-4-1)27-35-25-23-33-21-9-7-15-31-17-19-32(20-18-31)16-8-10-22-34-24-26-36-28-30-13-5-2-6-14-30/h1-6,11-14H,15-28H2 |
Clave InChI |
HUIAWOLXAQBDMC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC#CCOCCOCC2=CC=CC=C2)CC#CCOCCOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B15027448.png)
![6-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15027449.png)

![1-Ethoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene](/img/structure/B15027466.png)
![(2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B15027480.png)
![(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027483.png)

![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027494.png)
![(5Z)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B15027501.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15027512.png)
![6-amino-8-(3,4-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B15027518.png)
![(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027532.png)
![3-[(4-Ethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B15027536.png)
![(5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027544.png)
